1-methyl-4-phenyl-3-(1-(5-(thiophen-2-yl)isoxazole-3-carbonyl)piperidin-3-yl)-1H-1,2,4-triazol-5(4H)-one
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Description
1-methyl-4-phenyl-3-(1-(5-(thiophen-2-yl)isoxazole-3-carbonyl)piperidin-3-yl)-1H-1,2,4-triazol-5(4H)-one is a useful research compound. Its molecular formula is C22H21N5O3S and its molecular weight is 435.5. The purity is usually 95%.
BenchChem offers high-quality 1-methyl-4-phenyl-3-(1-(5-(thiophen-2-yl)isoxazole-3-carbonyl)piperidin-3-yl)-1H-1,2,4-triazol-5(4H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-methyl-4-phenyl-3-(1-(5-(thiophen-2-yl)isoxazole-3-carbonyl)piperidin-3-yl)-1H-1,2,4-triazol-5(4H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial Properties
Compounds with structural similarities to 1-methyl-4-phenyl-3-(1-(5-(thiophen-2-yl)isoxazole-3-carbonyl)piperidin-3-yl)-1H-1,2,4-triazol-5(4H)-one have been investigated for their antimicrobial activities. For instance, a study by Suresh, Lavanya, and Rao (2016) synthesized compounds with a triazole base structure and found significant biological activity against various microorganisms, including Escherichia coli and Candida albicans (Suresh, Lavanya, & Rao, 2016). Similarly, Bayrak et al. (2009) reported on the synthesis of new 1,2,4-triazoles and their antimicrobial activities (Bayrak, Demirbaş, Karaoglu, & Demirbas, 2009).
Anticancer Potential
Karayel (2021) conducted a study on benzimidazole derivatives bearing a 1,2,4-triazole structure, which showed potential anti-cancer properties in molecular docking studies (Karayel, 2021). Gomha et al. (2017) synthesized novel pharmacophores containing thiazole moiety, showing promising anticancer activities (Gomha, Abdelaziz, Kheder, Abdel‐aziz, Alterary, & Mabkhot, 2017).
Herbicidal Activity
Fu et al. (2021) demonstrated the herbicidal activity of aryl-formyl piperidinone derivatives, which contain elements of the compound's structure, highlighting their potential as green HPPD inhibitors (Fu et al., 2021).
Corrosion Inhibition
Yadav et al. (2013) investigated benzimidazole derivatives as inhibitors for mild steel corrosion, which is related to the chemical structure of the compound . These derivatives showed significant inhibition efficiency, indicating their potential in corrosion control (Yadav, Behera, Kumar, & Sinha, 2013).
properties
IUPAC Name |
2-methyl-4-phenyl-5-[1-(5-thiophen-2-yl-1,2-oxazole-3-carbonyl)piperidin-3-yl]-1,2,4-triazol-3-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O3S/c1-25-22(29)27(16-8-3-2-4-9-16)20(23-25)15-7-5-11-26(14-15)21(28)17-13-18(30-24-17)19-10-6-12-31-19/h2-4,6,8-10,12-13,15H,5,7,11,14H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUIQLMVXYVOOJN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)N(C(=N1)C2CCCN(C2)C(=O)C3=NOC(=C3)C4=CC=CS4)C5=CC=CC=C5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-methyl-4-phenyl-3-(1-(5-(thiophen-2-yl)isoxazole-3-carbonyl)piperidin-3-yl)-1H-1,2,4-triazol-5(4H)-one |
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